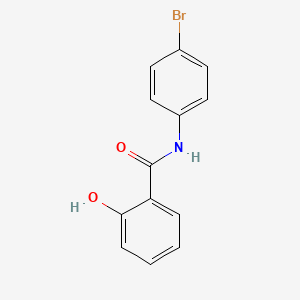

4'-Bromosalicylanilide

Descripción

Historical Context of Salicylanilide (B1680751) Derivatives in Academic Inquiry

Salicylanilides, a class of compounds characterized by a salicylic (B10762653) acid moiety linked to an aniline (B41778) through an amide bond, have long been a subject of scientific investigation. Their journey in academic research began with the exploration of their diverse biological activities. As early as the 1940s, these compounds were recognized for their pharmacological potential. nih.gov Halogenated salicylanilides, in particular, gained prominence and have been utilized for decades in both human and veterinary medicine, primarily as effective anthelmintic agents. nih.gov This initial success spurred further research into the broader therapeutic applications of this chemical scaffold.

Evolution of Research Interests in Substituted Salicylanilides

The research landscape for salicylanilide derivatives has significantly evolved from its initial focus on anthelmintic properties. Over the years, scientific inquiry has expanded to explore a wide spectrum of biological effects. researchgate.netresearchgate.net Modern research has revealed the potential of salicylanilides to act as potent agents against a variety of pathogens and diseases. researchgate.net

Key areas of investigation have included their efficacy as:

Antimicrobial agents: Exhibiting activity against bacteria, mycobacteria, fungi, and viruses. researchgate.netresearchgate.net

Anticancer agents: Demonstrating cytotoxic or cytostatic effects in various cancer cell lines, with some derivatives even entering clinical trials. nih.gov

Enzyme inhibitors: Showing the ability to block enzymes involved in tumorigenesis and inflammatory processes. researchgate.net

Antiviral compounds: Displaying activity against a range of viruses, including coronaviruses, HIV, and hepatitis C virus. researchgate.netnih.govbenthamdirect.com

This diversification of research interests highlights the versatility of the salicylanilide structure and its potential for modification to target a wide array of biological processes. The substitution patterns on both the salicylic acid and aniline rings have been found to be crucial in determining the specific biological activity and potency of these derivatives. nih.govresearchgate.net

Overview of 4'-Bromosalicylanilide in Chemical and Biological Research Literature

This compound, a specific derivative with a bromine atom at the 4-prime position of the aniline ring, has emerged as a compound of interest within the broader salicylanilide class. nih.govchemicalbook.com Its chemical structure, featuring this specific halogen substitution, has been a focal point for studies investigating structure-activity relationships. nih.gov

The literature reveals that this compound has been synthesized and evaluated for various biological activities. For instance, it has been included in series of salicylamides tested for their in vitro antibacterial activity against oral microorganisms like Actinomyces viscosus. nih.gov Furthermore, its potential as a component in the synthesis of new dyes has also been explored. researchgate.netsciforum.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H10BrNO2 | nih.govchemicalbook.com |

| Molecular Weight | 292.13 g/mol | chemicalbook.com |

| CAS Number | 2627-77-2 | chemicalbook.com |

| Melting Point | 172 °C | chemicalbook.com |

| Appearance | White to Almost white powder to crystal | chemicalbook.com |

Current Research Landscape and Emerging Themes for this compound

The current research landscape for this compound and related substituted salicylanilides continues to expand, driven by the need for new therapeutic agents. Emerging themes in the research include:

Antimicrobial and Antifungal Applications: There is ongoing interest in the development of salicylanilide derivatives as novel antibacterial and antifungal agents, particularly in the face of growing antimicrobial resistance. mdpi.com

Anticancer Drug Development: The anticancer properties of salicylanilides remain a significant area of investigation, with studies focusing on their mechanisms of action, such as the induction of autophagy and targeting specific signaling pathways in cancer cells. nih.govaacrjournals.org

Prodrug Strategies: To enhance bioavailability and reduce toxicity, researchers are exploring the synthesis of salicylanilide prodrugs, for example, through the creation of esters with amino acids. researchgate.net

Structure-Activity Relationship (SAR) Studies: A fundamental and ongoing theme is the systematic investigation of how different substituents on the salicylanilide scaffold influence biological activity. This includes exploring the effects of various halogens and other functional groups on the aniline and salicylic acid rings. researchgate.netresearchgate.net

These research directions underscore the continued relevance of this compound and its analogs as lead compounds in the quest for new and effective therapeutic molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQMTUHJJPFJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180899 | |

| Record name | 4'-Bromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-77-2 | |

| Record name | 4'-Bromosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2627-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Bromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB01387L4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromosalicylanilide

Established Synthetic Pathways for 4'-Bromosalicylanilide

The formation of the amide bond in this compound, linking a salicylic (B10762653) acid moiety to a 4-bromoaniline (B143363) moiety, is the central synthetic challenge. This is typically achieved through various amidation strategies.

Classical Amidation Reactions and Related Procedures

Classical amidation is the most direct and historically significant route to synthesizing this compound. This approach generally involves the activation of the carboxylic acid group of salicylic acid to make it more susceptible to nucleophilic attack by the amino group of 4-bromoaniline.

A primary method is the conversion of salicylic acid into a more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂). The resulting salicyl-2-oyl chloride is then reacted with 4-bromoaniline. The presence of a base, such as pyridine (B92270) or triethylamine, is typically required to neutralize the hydrochloric acid (HCl) byproduct. ucl.ac.uk A major drawback of this method is the hazardous nature of the chlorinating agents and the moisture sensitivity of the acyl chloride intermediate. ucl.ac.uk

Alternatively, a wide array of coupling agents can be employed to facilitate the direct reaction between salicylic acid and 4-bromoaniline. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and prevent racemization if chiral centers were present. orgsyn.org Other organophosphorus reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), also serve as effective coupling agents. While effective, these methods often generate stoichiometric amounts of byproducts that can complicate purification. orgsyn.org

Table 1: Common Coupling Agents for Classical Amidation

| Coupling Agent | Typical Additive | Key Features |

|---|---|---|

| Thionyl Chloride (SOCl₂) | None | Forms a highly reactive acyl chloride intermediate. ucl.ac.uk |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt or NHS | Forms an insoluble dicyclohexylurea byproduct. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or NHS | Forms a water-soluble urea (B33335) byproduct, simplifying workup. orgsyn.org |

| PyBOP | None | High efficiency, but can be expensive. |

Alternative Synthetic Approaches and Reaction Optimization

In pursuit of greener, more efficient, and atom-economical processes, several alternative methods for the synthesis of amides like this compound have been developed. One significant area of advancement is the direct thermal amidation, which involves heating the carboxylic acid and amine together, usually at high temperatures (160-200°C) to drive off water. This method is simple and avoids coupling agents but can require harsh conditions that may not be suitable for sensitive substrates.

More recently, catalytic direct amidation methods have gained prominence. Boron-based catalysts, in particular, have emerged as a viable alternative. orgsyn.org Boric acid and various boronic acids can catalyze the direct condensation of carboxylic acids and amines under milder conditions than uncatalyzed thermal methods. orgsyn.orgresearchgate.net These reactions are thought to proceed through the formation of acyloxyboron intermediates which are more electrophilic than the free carboxylic acid.

Another approach involves the use of 4H-benzo[d] orgsyn.orgresearchgate.netdioxin-4-one derivatives synthesized from salicylic acids. These intermediates can then react with primary amines at room temperature to afford the corresponding salicylamides in good yields. nih.gov This two-step, one-pot procedure provides a versatile route to various salicylamide (B354443) derivatives. nih.gov

Optimization Strategies in this compound Synthesis

Reaction Condition Modulation for Yield and Selectivity

The yield and selectivity of amidation reactions are highly dependent on several factors, including solvent, temperature, and the stoichiometry of reactants.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used for coupling-agent-mediated amidations. For boric acid-catalyzed reactions, solvents like toluene (B28343) or xylene are often employed to facilitate the azeotropic removal of water.

Temperature: While many modern catalytic reactions can be performed at room temperature, classical methods may require cooling to control exothermic reactions or heating to drive the reaction to completion. ucl.ac.uk For instance, in syntheses using HfCp₂Cl₂ as a catalyst, reactions are run at room temperature to avoid the risk of racemization, a critical consideration for chiral substrates. ucl.ac.uk

Stoichiometry and Concentration: The molar ratio of the coupling agent and base relative to the carboxylic acid and amine is a critical parameter. Using a slight excess of the amine or the activated acid can help drive the reaction to completion. Reaction concentration also plays a role; higher concentrations can increase reaction rates but may also lead to solubility issues or increased side-product formation. ucl.ac.uk

Catalytic Enhancements and Regioselectivity Considerations

The use of catalysts offers a powerful tool for enhancing the rate and efficiency of this compound synthesis. A significant challenge in this specific synthesis is regioselectivity: the preferential reaction of the amine with the carboxylic acid group over the phenolic hydroxyl group of salicylic acid.

Boric acid and boronic acid derivatives are particularly effective catalysts because they can interact with the hydroxyl group of salicylic acid. This interaction can activate the carboxylic acid for amidation while potentially protecting the phenolic hydroxyl group from side reactions. orgsyn.org The ability of boric acid to form esters or complexes with hydroxyl functionalities contributes to its catalytic activity in direct amidation. orgsyn.org

Transition metal catalysts have also been explored for amide synthesis. Zirconium (IV) compounds, such as ZrCl₄ and Ti(OiPr)₄, have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. ucl.ac.uk These Lewis acidic metals can coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

Table 2: Comparison of Catalytic Systems for Amide Synthesis

| Catalyst System | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Boric Acid | Toluene, reflux with water removal | Inexpensive, green, good for substrates with hydroxyl groups. orgsyn.org | High temperatures may be required. |

| Arylboronic Acids | Toluene or mesitylene, reflux | Higher catalytic activity than boric acid for some substrates. researchgate.net | Catalyst stability can be an issue. researchgate.net |

| ZrCl₄ / Ti(OiPr)₄ | Anhydrous THF, 70°C | High yields, relatively inexpensive catalysts. ucl.ac.uk | Requires anhydrous conditions, molecular sieves often needed. ucl.ac.uk |

| HfCp₂Cl₂ | Room temperature | Avoids racemization of chiral centers. ucl.ac.uk | More expensive catalyst, requires molecular sieves. ucl.ac.uk |

Derivatization and Functionalization of the this compound Core

The this compound scaffold contains several reactive sites that allow for further chemical modification to create a diverse library of derivatives. The key functional groups available for derivatization are the phenolic hydroxyl group, the amide N-H, and the carbon-bromine bond on the aniline (B41778) ring.

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can alter the molecule's solubility, hydrogen bonding capacity, and biological activity.

Amide N-H: The proton on the amide nitrogen can be substituted, for example, via N-alkylation. However, this often requires strong bases and electrophiles and can be challenging compared to reactions at other sites.

Aryl Bromide: The bromine atom is a particularly versatile functional handle for modern cross-coupling reactions. It serves as an excellent leaving group in palladium-catalyzed reactions such as the Suzuki coupling (to form new C-C bonds with boronic acids), the Buchwald-Hartwig amination (to form new C-N bonds), and the Heck reaction (to form C-C bonds with alkenes). This allows for the introduction of a wide variety of substituents at the 4'-position of the aniline ring, dramatically expanding the chemical space accessible from the parent molecule. The bromine atom's distinct isotopic pattern also aids in the identification of derivatized species in mass spectrometry. nih.gov

The derivatization of the core structure is a key strategy for modulating the physicochemical and biological properties of the molecule, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry and materials science.

N-Substitution Reactions for Analog Generation

The secondary amide linkage in this compound is a key site for derivatization through N-substitution reactions, primarily N-alkylation and N-acylation. These reactions introduce a wide range of substituents, thereby modifying the compound's physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile.

N-Alkylation: The introduction of alkyl groups on the amide nitrogen is typically achieved by deprotonation of the amide with a suitable base, followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The choice of alkylating agent can vary from simple alkyl halides to more complex functionalized chains. For instance, metallaphotoredox catalysis using copper and a photocatalyst under visible light irradiation has emerged as a versatile method for the N-alkylation of a wide array of N-nucleophiles with various alkyl bromides. nih.govnih.gov

N-Acylation: N-acylation introduces an additional carbonyl group, converting the amide into an imide. This is generally accomplished by reacting the this compound with an acyl chloride or anhydride (B1165640) in the presence of a base. The reaction can be catalyzed by nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP). The resulting imides exhibit altered electronic and steric properties compared to the parent amide.

| Reaction Type | Reagents and Conditions | Product Type | Typical Yields |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-4'-bromosalicylanilide | Moderate to High |

| N-Acylation | Acyl chloride (e.g., R-COCl) or Anhydride, Base (e.g., Pyridine, Et₃N), Catalyst (e.g., DMAP) | N-Acyl-4'-bromosalicylanilide (Imide) | Good to Excellent |

Modifications at the Salicyl Moiety

O-Alkylation (Etherification): The synthesis of ether derivatives of this compound involves the reaction of the phenolic hydroxyl group with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base. nih.gov Common conditions include the use of sodium hydride or potassium carbonate in solvents like DMF or acetone. For instance, activated alkyl bromides like benzyl (B1604629) bromide and allyl bromide can readily form the corresponding ethers. nih.gov

Esterification: Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which also acts as a solvent or co-solvent. The resulting esters can serve as prodrugs, potentially improving the bioavailability of the parent compound.

| Reaction Type | Reagents and Conditions | Product Type | Typical Yields |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | O-Alkyl-4'-bromosalicylanilide (Ether) | Good to High |

| Esterification | Acyl chloride (e.g., Acetyl chloride) or Anhydride, Base (e.g., Pyridine) | O-Acyl-4'-bromosalicylanilide (Ester) | High |

Modifications at the Bromo-Phenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of analogs with significantly altered structures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.com This method is highly effective for the formation of biaryl structures. A typical catalytic system includes a palladium(0) source, such as Pd(PPh₃)₄, and a base like sodium carbonate or potassium phosphate.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is catalyzed by a palladium complex, often Pd(OAc)₂, in the presence of a base, such as triethylamine. The reaction typically proceeds with high stereoselectivity.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org The catalytic system usually consists of a palladium precursor and a phosphine (B1218219) ligand, with a strong base like sodium tert-butoxide. This reaction is a powerful tool for synthesizing N-aryl derivatives.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck Reaction | Alkene | Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | N-Aryl amine derivative |

Multi-Component Reactions Involving this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates a substantial portion of all the starting materials. The this compound scaffold can be envisioned as a key component in such reactions, particularly in the Ugi and Passerini reactions, to generate libraries of diverse and complex molecules.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCRs, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. sciepub.comorganic-chemistry.orgnih.govnih.govsciepub.com A derivative of this compound, for instance, where the salicylaldehyde (B1680747) is a starting component, could be used to generate complex structures. The reaction is typically performed in polar solvents like methanol (B129727) or ethanol (B145695) and is known for its high atom economy and convergence. sciepub.comorganic-chemistry.orgnih.govnih.govsciepub.com

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is another important MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. researchgate.netnih.gov Similar to the Ugi reaction, a salicylaldehyde precursor to this compound could participate in a Passerini reaction to introduce diversity at the position corresponding to the amide linkage.

| Reaction Name | Components | Core Product Structure | Potential for this compound Scaffold |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Use of a salicylaldehyde derivative as the aldehyde component. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Incorporation of a salicylaldehyde or a related keto-acid derivative. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules, including this compound and its analogs, to minimize environmental impact and enhance sustainability. Key areas of focus include the use of alternative energy sources, environmentally benign solvents, and atom-economical reaction pathways.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. sciencepublishinggroup.comsemanticscholar.orgijnrd.org This technique can be applied to various steps in the synthesis of this compound and its derivatives, including amide bond formation and cross-coupling reactions. The efficient and rapid heating provided by microwaves can enhance reaction kinetics and, in some cases, enable reactions that are sluggish under traditional heating. sciencepublishinggroup.comsemanticscholar.orgijnrd.org

Use of Green Solvents: The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Efforts are being made to replace hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally friendly alternatives. Bio-based solvents such as Cyrene, derived from cellulose, are being explored as sustainable replacements for polar aprotic solvents. nih.govresearchgate.netmdpi.commdpi.com Additionally, water is being investigated as a reaction medium for certain transformations, particularly in the context of MCRs. sciepub.comsciepub.com The development of solvent-free reaction conditions is another promising approach to minimizing waste.

The application of these green chemistry principles not only reduces the environmental footprint of synthesizing this compound and its analogs but can also lead to more efficient and cost-effective manufacturing processes.

Computational Chemistry and Theoretical Investigations of 4 Bromosalicylanilide

Molecular Structure and Conformational Analysis via Quantum Mechanics

Quantum mechanics is the foundation for modern computational methods used to determine molecular structure and conformational preferences. nih.govnih.gov These approaches model the behavior of electrons and nuclei to predict the most stable arrangements of atoms in a molecule.

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure of molecules. mdpi.comnih.gov Geometric optimization, a key application of DFT, involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure—the most stable three-dimensional arrangement—is found. tci-thaijo.org For 4'-Bromosalicylanilide, this calculation would determine precise bond lengths, bond angles, and dihedral angles. The process identifies the equilibrium geometry by finding the point on the potential energy surface where the net forces on the atoms are zero. A successful optimization is typically confirmed by a frequency calculation, which should yield no imaginary frequencies for a true energy minimum.

Conformational Landscapes and Energy Minima Analysis

Most molecules, including this compound, are not rigid structures. Rotation around single bonds can lead to various spatial arrangements known as conformations. Conformational analysis maps the potential energy surface of the molecule as a function of one or more dihedral angles. nih.gov This process identifies different stable conformers (local energy minima) and the energy barriers (transition states) that separate them. The results are often visualized in a conformational energy landscape, which shows the relative energies of all possible conformations. nih.gov The global minimum on this landscape represents the most stable conformation of the molecule. For this compound, key rotational bonds would include the amide bond and the bonds connecting the phenyl rings to the amide group.

Electronic Structure and Reactivity Descriptors

Beyond geometry, computational methods provide deep insights into the electronic properties and chemical reactivity of a molecule. Descriptors derived from the calculated electronic structure can predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict regions susceptible to nucleophilic and electrophilic attack.

Interactive Data Table: Illustrative Frontier Molecular Orbital Data

Note: The following data is hypothetical and for illustrative purposes only, as specific values for this compound are not available in the reviewed literature.

Electrostatic Potential Surfaces (EPS)

The Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the charge distribution of a molecule. dtic.milmdpi.com It is mapped onto the molecule's electron density surface, using color-coding to indicate different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas), susceptible to nucleophilic attack. researchgate.net Green and yellow areas are relatively neutral. An EPS map for this compound would highlight the electronegative oxygen atoms of the hydroxyl and carbonyl groups as red regions and the hydrogen atom of the hydroxyl group as a blue region, providing a clear guide to its intermolecular interaction sites.

Mulliken and Hirshfeld Charge Analysis

To quantify the distribution of electronic charge within a molecule, various population analysis schemes are used. Mulliken and Hirshfeld charge analyses are two such methods that partition the total electron density among the constituent atoms, assigning a partial charge to each. nih.govresearchgate.netgoogle.com

Mulliken Population Analysis: This method divides the electron population based on the contribution of atomic orbitals to the molecular orbitals. While widely used, its results can be highly dependent on the basis set chosen for the calculation. figshare.com

These calculated partial charges are crucial for understanding a molecule's polarity and its electrostatic interactions.

Interactive Data Table: Illustrative Atomic Charge Data

Note: The following data is hypothetical and for illustrative purposes only, as specific values for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights that are often inaccessible through experimental techniques alone.

In the solution phase, the conformation of a molecule like this compound is not static; it exists as an ensemble of different shapes or conformers. MD simulations are employed to sample these conformations by simulating the molecule in a box of explicit solvent molecules (e.g., water) over a period of nanoseconds to microseconds. This process reveals the most stable or frequently adopted conformations and the energetic barriers between them.

Interactive Table: Hypothetical Solvent Interaction Parameters for this compound

| Parameter | Value | Description |

| Simulation Time | 200 ns | The total duration of the molecular dynamics simulation. |

| Solvent | Explicit Water (TIP3P model) | The type of solvent used in the simulation box. |

| Avg. H-Bonds (Molecule-Water) | 4.2 | Average number of hydrogen bonds between a single this compound molecule and surrounding water molecules. |

| First Solvation Shell Radius | 3.5 Å | The distance from the molecule's center of mass that defines the first layer of solvent molecules. |

| Radial Distribution Function (g(r)) Peak (O-H) | 1.8 Å | The most probable distance between the hydroxyl hydrogen of the salicyl group and a water oxygen atom. |

Ligand-Target Interaction Modeling (Non-Clinical Focus)

Understanding how a small molecule like this compound interacts with macromolecular targets such as enzymes or receptors is fundamental to elucidating its mechanism of action in in vitro models. Computational modeling provides a structural basis for these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). nih.gov For this compound, potential targets could be inferred from studies on related salicylanilides, which have shown activity against various enzymes and receptors, including those involved in cancer and microbial pathways. nih.govmdpi.com For example, salicylanilides have been investigated as inhibitors of enzymes like cyclooxygenase (COX-2) and various protein kinases. nih.govnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). This compound is then computationally placed into the active site of the target in various possible conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. hilarispublisher.com These studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or halogen bonds with the ligand, providing a rationale for its activity. nih.gove-nps.or.kr

Interactive Table: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Unit | Description |

| Target Protein | Kinase XYZ (hypothetical) | - | An example enzyme target for docking studies. |

| PDB ID | 9XYZ | - | Hypothetical Protein Data Bank identifier for the target structure. |

| Docking Score | -9.1 | kcal/mol | A calculated estimate of the binding affinity; more negative values indicate stronger binding. |

| Key Interacting Residues | Lys72, Glu91, Leu134 | - | Amino acids in the binding site predicted to form significant interactions. |

| Interaction Types | H-Bond, Halogen Bond, Hydrophobic | - | Types of non-covalent interactions predicted between the ligand and the protein. |

While docking provides a rapid assessment of binding, more rigorous methods are needed to accurately calculate the binding free energy. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are used for this purpose. researchgate.net These calculations are often performed on the docked poses that have been subjected to MD simulations to account for the dynamic nature of the complex.

FEP is a particularly rigorous method that calculates the difference in free energy between two states (e.g., a mutated and wild-type protein, or two different ligands) through a series of non-physical, intermediate "alchemical" steps. nih.govnih.gov For this compound, FEP could be used to predict how its binding affinity for a target compares to that of a non-brominated salicylanilide (B1680751), thereby quantifying the contribution of the bromine atom to the binding interaction. nih.gov Such calculations provide high-accuracy predictions that can guide the design of more potent analogues. rsc.orgchemrxiv.org

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific target. mdpi.com Based on the docked conformation of this compound or a set of active salicylanilide analogues, a pharmacophore model can be developed. nih.gov

This model serves as a 3D query for screening large virtual libraries of compounds to identify novel molecules that possess the same essential features and are therefore likely to bind to the same target. nih.govmdpi.com Structure-based pharmacophores are derived from the key interaction points between the ligand and the receptor in the docked complex. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics (Non-Clinical)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of salicylanilide derivatives, a QSAR model could be developed to predict their in vitro activity (e.g., inhibitory concentration, IC50) based on calculated molecular properties known as descriptors. mdpi.com

These descriptors can be 2D (e.g., molecular weight, number of hydrogen bond donors) or 3D (e.g., molecular shape, electrostatic potential). Machine learning algorithms are often used to build the QSAR model from a "training set" of compounds with known activities. nih.gov The resulting model can then be used to predict the activity of new, unsynthesized salicylanilide derivatives, including isomers or analogues of this compound, thereby prioritizing the most promising candidates for synthesis and testing. nih.govscispace.com

Interactive Table: Key Descriptors in a Hypothetical QSAR Model for Salicylanilide Derivatives

| Descriptor | Type | Correlation with Activity | Description |

| LogP | 2D (Physicochemical) | Positive | A measure of the molecule's lipophilicity (hydrophobicity). |

| Molecular Surface Area | 3D (Geometric) | Positive | The total surface area of the molecule. |

| Dipole Moment | 3D (Electronic) | Negative | A measure of the overall polarity of the molecule. |

| Number of H-Bond Acceptors | 2D (Constitutional) | Positive | The count of atoms that can accept a hydrogen bond. |

| Halogen Atom Count | 2D (Constitutional) | Positive | The number of halogen atoms (e.g., Br, Cl) in the structure. |

Development of Statistical Models for Predicted Research Activity

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone in computational chemistry for developing statistical models that correlate the chemical structure of compounds with their biological activity. In the context of salicylanilide derivatives, including those with a 4'-bromo substitution, 3D-QSAR studies have been instrumental in elucidating the structural requirements for their antimycobacterial activity.

One notable study focused on a series of salicylanilide benzoates and 2-hydroxy-N-phenylbenzamides as inhibitors of Mycobacterium tuberculosis. sphinxsai.com This research employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to construct predictive models. These models are built upon the principle that the biological activity of a compound is related to the shape and electronic properties of its molecular fields. sphinxsai.com

The CoMFA model developed for a training set of these compounds yielded a cross-validated q² value of 0.643 and a non-cross-validated r² value of 0.945. The CoMSIA model demonstrated even stronger predictive capability with a q² of 0.819 and an r² of 0.954. sphinxsai.com These statistical parameters indicate robust models capable of predicting the antimycobacterial activity of new compounds within this chemical class.

The development of these models involved aligning the molecules in the dataset and then calculating various molecular descriptors or fields around them. The resulting data was then subjected to Partial Least Squares (PLS) regression analysis to establish a correlation between these descriptors and the observed biological activity, in this case, the minimum inhibitory concentration (pMIC). sphinxsai.com

The following interactive data table summarizes the statistical results of the CoMFA and CoMSIA models from the aforementioned study on salicylanilide derivatives.

Descriptor Selection and Model Validation

The selection of appropriate molecular descriptors is a critical step in the development of reliable QSAR models. In 3D-QSAR approaches like CoMFA and CoMSIA, these descriptors are represented by molecular fields. For CoMFA, the steric and electrostatic fields are the primary descriptors used to describe the interaction between a ligand and its target receptor. sphinxsai.com CoMSIA expands on this by incorporating additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more nuanced understanding of the structure-activity relationship.

In the study of salicylanilide derivatives, the CoMFA analysis utilized steric and electrostatic fields. The CoMSIA model, which showed superior predictive power, likely benefited from the inclusion of these additional hydrophobic and hydrogen bond-related descriptors, suggesting their importance in the antimycobacterial activity of these compounds.

Model validation is an essential process to ensure the robustness and predictive accuracy of the developed QSAR models. This is typically achieved through both internal and external validation techniques. Internal validation often involves the leave-one-out (LOO) cross-validation method, which generates the q² value. sphinxsai.com A q² value greater than 0.5 is generally considered indicative of a good predictive model.

External validation involves using the developed model to predict the activity of a set of compounds (the test set) that were not used in the model's creation. The predictive ability is then assessed by the predictive r² (r²_pred). The study on salicylanilide benzoates included a test set of molecules to externally validate the generated models. sphinxsai.com The high q² and r² values reported for both the CoMFA and CoMSIA models in this study confirm their statistical validity and predictive power for this class of compounds. sphinxsai.com

The table below provides a summary of the key statistical parameters used for the validation of the QSAR models for salicylanilide derivatives.

Mechanistic Research on Molecular and Cellular Interactions of 4 Bromosalicylanilide

Investigation of Biomolecular Target Modulation (Non-Clinical)

The interaction of 4'-Bromosalicylanilide with biological macromolecules is a critical area of research to understand its mechanism of action. Non-clinical studies have begun to elucidate how this compound modulates the function of key biomolecular targets through various interactions.

Enzyme inhibition is a process where a molecule, known as an inhibitor, binds to an enzyme and decreases its activity. wikipedia.orgnumberanalytics.com This inhibition can be reversible or irreversible. libretexts.org Reversible inhibitors, which bind non-covalently, are classified based on how they interact with the enzyme and the enzyme-substrate complex. wikipedia.orglibretexts.org Common types include competitive, non-competitive, and uncompetitive inhibition. numberanalytics.comlibretexts.org

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibiting these enzymes is a therapeutic strategy for conditions like Alzheimer's disease, as it increases acetylcholine levels in the brain. nih.govsemanticscholar.org

Table 1: General Parameters in Enzyme Inhibition Studies This table is illustrative of typical data generated in enzyme inhibition research, as specific values for this compound were not found.

| Parameter | Description | Example Value/Range |

|---|---|---|

| IC50 | Concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | µM to mM range |

| Ki | Inhibition constant; the dissociation constant of the enzyme-inhibitor complex. wikipedia.org | nM to µM range |

| Inhibition Type | The mechanism of reversible inhibition (e.g., Competitive, Non-competitive, Mixed). numberanalytics.com | Determined via kinetic plots |

Receptor binding assays are essential for determining the affinity of a ligand for its receptor. nih.gov This affinity is typically quantified by the dissociation constant (Kd), which represents the concentration of a ligand at which half of the receptors are occupied. nih.gov A lower Kd value indicates a higher binding affinity.

Specific receptor binding studies and affinity data for this compound are not detailed in the available search results. However, the principles of such studies are well-established. For example, radioligand binding assays are a common method. In these assays, a radiolabeled ligand competes with the test compound (e.g., this compound) for binding to the receptor. The amount of radioligand displaced is used to determine the test compound's affinity. nih.gov

Research on structurally related molecules demonstrates the importance of specific chemical features for high-affinity binding. For instance, studies on nicotinic acetylcholine receptor ligands show that specific residues within the receptor's binding site are crucial for interaction. nih.gov Similarly, the affinity of serotonin (B10506) 5-HT1A receptor agonists is highly dependent on their molecular structure. wikipedia.org

Table 2: Key Concepts in Receptor Binding Affinity This table outlines the fundamental concepts in receptor binding studies, as direct data for this compound is not available.

| Term | Definition |

|---|---|

| Ligand | A molecule that binds to a larger molecule, such as a receptor. nih.gov |

| Receptor | A protein molecule that receives chemical signals from outside a cell. |

| Binding Affinity | The strength of the binding interaction between a single biomolecule (e.g., protein or DNA) to its ligand/binding partner. nih.gov |

| Dissociation Constant (Kd) | A specific type of equilibrium constant that measures the propensity of a larger object to separate (dissociate) into smaller components. nih.gov |

Understanding how a ligand like this compound interacts with its protein target at an atomic level is crucial for rational drug design. nih.govrsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for this purpose. nih.govcreative-biostructure.com These methods can reveal the specific binding site on the protein and the conformational changes that occur upon ligand binding. nih.gov

NMR-based techniques like Saturation Transfer Difference (STD), Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and Transferred Nuclear Overhauser Effect (trNOE) are used to study protein-ligand interactions in solution. creative-biostructure.com These methods can identify which parts of the ligand are in close contact with the protein. creative-biostructure.com Solid-state NMR can also be used to study ligand binding in proteins that are not amenable to solution NMR. nih.gov Computational methods, such as molecular docking, are often used in conjunction with experimental data to predict and analyze the binding mode of a ligand.

While specific studies detailing the protein-ligand interactions of this compound are not present in the search results, the general approaches provide a framework for how such characterization would be performed. The goal is to obtain a detailed three-dimensional picture of the protein-ligand complex, which can explain the observed biological activity. creative-biostructure.com

Antimicrobial Research Mechanisms (Non-Clinical, In Vitro/Pre-Clinical)

The antimicrobial properties of this compound are rooted in its ability to disrupt fundamental cellular processes in microbes, primarily through its action as a protonophore.

This compound primarily targets the functional integrity of the microbial cell membrane rather than causing physical lysis of the cell wall. Its mechanism is centered on the dissipation of the proton motive force (PMF) across the bacterial cytoplasmic membrane. asm.org In bacteria, the PMF is crucial not only for ATP synthesis but also for a variety of essential functions, including solute transport, flagellar motion, and protein secretion. asm.org

By acting as a proton shuttle, this compound disrupts the electrochemical gradient, which can be considered a form of functional damage to the membrane. mdpi.comscispace.com This dissipation of the PMF can inhibit PMF-dependent processes, such as the action of certain efflux pumps that bacteria use to expel antibiotics, which could potentially lead to synergistic effects with other antimicrobial agents. asm.org The disruption of the membrane potential effectively compromises the bioenergetic state of the bacterial cell, leading to the inhibition of essential processes like protein, DNA, and RNA synthesis, ultimately resulting in cell death. ucl.ac.uk

The inhibitory effect of this compound on microbial enzyme systems is largely an indirect consequence of its primary mechanism as a mitochondrial and bacterial membrane uncoupler. The most significantly affected enzyme is ATP synthase. researchgate.net This enzyme relies directly on the proton motive force to drive the synthesis of ATP. csun.edu By dissipating the proton gradient, salicylanilides effectively starve ATP synthase of its substrate (the proton flow), thereby inhibiting cellular energy production. wikipedia.orgresearchgate.net

While not typically described as a direct competitive inhibitor of a specific bacterial enzyme in the way that other antibiotics like sulfonamides inhibit dihydrofolate reductase wikipedia.org, its action has profound downstream effects on numerous enzymatic and metabolic pathways that are dependent on ATP. The depletion of ATP and the disruption of the PMF will broadly inhibit energy-dependent enzymatic processes essential for bacterial survival and growth. asm.org Research has also explored the inhibition of other bacterial enzymes, such as cystathionine (B15957) γ-lyase, by different chemical scaffolds as a strategy to enhance antibiotic effects, but the primary mechanism for salicylanilides remains the disruption of energy metabolism. nih.gov

The formation and maintenance of microbial biofilms are highly energy-intensive processes. nih.gov Biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from antimicrobial agents and host immune responses. ucl.ac.uk The synthesis of this matrix, as well as processes like quorum sensing which regulate biofilm development, requires a significant and constant supply of ATP. nih.gov

The mechanism by which this compound can interfere with biofilm formation is linked to its ability to disrupt the energy metabolism of the bacterial cells. By uncoupling oxidative phosphorylation and depleting ATP stores, the compound can limit the energy available for bacteria to produce the EPS matrix, adhere to surfaces, and multiply to form mature biofilm structures. dergipark.org.tr While direct studies on this compound's antibiofilm activity are not extensively detailed in the provided search results, the disruption of the proton motive force is a known strategy to combat biofilms. asm.org This approach can render the bacteria in a metabolically stressed state, making them less capable of initiating and sustaining the complex process of biofilm formation. ucl.ac.uknih.gov

Mechanisms of Action in Other Research Models (e.g., Parasitic, Fungal, Viral, Non-Clinical)

The protonophoric activity of salicylanilides like this compound is effective against a range of eukaryotic parasites that are highly dependent on mitochondrial function for survival.

In vitro studies have demonstrated that the mitochondria of parasitic protozoa, such as Leishmania and Trypanosoma, are viable targets for chemotherapy. wdh.ac.id These organisms possess mitochondria that, while having some unique features, operate on the principle of generating a proton motive force for ATP synthesis, similar to mammalian cells. vetmeduni.ac.atmdpi.com

The anti-parasitic mechanism of this compound is consistent with its action as an uncoupler of oxidative phosphorylation. actanaturae.ru By disrupting the mitochondrial membrane potential (ΔΨm) in parasites, the compound can trigger a cascade of lethal events. nih.govnih.gov The collapse of the ΔΨm leads to a dramatic decrease in intracellular ATP production, which is fatal for the parasite. scielo.br Studies on various anti-parasitic compounds have shown that mitochondrial damage, including swelling and loss of integrity, is a common outcome of effective treatments against Trypanosoma cruzi. nih.govplos.org For Leishmania, maintaining mitochondrial function is vital, and its disruption leads to cell death. nih.govplos.org Therefore, the ability of this compound to act as a protonophore and dissipate the mitochondrial proton gradient is the key mechanism behind its observed in vitro anti-parasitic effects. actanaturae.ru

Table 2: Summary of In Vitro Anti-Parasitic Mechanistic Insights for Salicylanilides

| Parasite Model | Key Target | Mechanistic Effect | Consequence for Parasite | Reference |

| Leishmania spp. | Mitochondria | Collapse of mitochondrial electrochemical potential (ΔΨm); Disruption of Ca2+ homeostasis. | Inhibition of proliferation; Reduced parasite load in macrophages. | nih.govnih.govplos.org |

| Trypanosoma cruzi | Mitochondria | Mitochondrial swelling; Loss of kinetoplast integrity; Disruption of energy metabolism. | Inhibition of replication; Apoptosis-like events; Cell death. | nih.govplos.orgnih.gov |

| Helminths (general) | Mitochondria | Uncoupling of oxidative phosphorylation in worm cells. | Inhibition of motility; Death of adult worms and microfilariae. | actanaturae.ru |

Advanced Analytical Methodologies for 4 Bromosalicylanilide Characterization and Quantification

Chromatographic Separation and Quantification

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. phenomenex.com However, direct analysis of 4'-Bromosalicylanilide by GC can be challenging due to its polarity and relatively low volatility. To overcome these limitations, derivatization is often employed. This process chemically modifies the analyte to make it more amenable to GC analysis. phenomenex.comsigmaaldrich.com

For salicylanilides, a common derivatization technique is silylation. phenomenex.com This involves reacting the polar functional groups, such as the hydroxyl and amide groups in this compound, with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This reaction replaces the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups, resulting in a more volatile and thermally stable derivative. phenomenex.com The derivatization of functional groups generally follows the order of reactivity: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added to the silylating reagent to drive the reaction to completion. sigmaaldrich.com

The derivatized this compound can then be separated on a GC column and detected by a suitable detector, often a mass spectrometer (GC-MS), which provides both quantitative data and structural information from the fragmentation pattern. nih.gov It is important to optimize derivatization conditions, including reaction time and temperature, to ensure complete conversion and obtain accurate and reproducible results. sigmaaldrich.com

Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for assessing the purity of this compound and for monitoring the progress of its synthesis. sigmaaldrich.comnih.gov This method involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. wisc.edu The plate is then placed in a developing chamber with a suitable mobile phase, which moves up the plate by capillary action. iitg.ac.in

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. wisc.edu The polarity of both phases plays a crucial role in the separation. For salicylanilides, which are relatively polar, a common stationary phase is silica gel 60 F254. nih.govmdpi.com The mobile phase is typically a mixture of solvents, and its composition can be adjusted to achieve optimal separation. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., in a 3:1 ratio) has been used for the purification of related compounds. nih.gov

After development, the spots can be visualized under UV light (254 nm), where UV-active compounds like this compound appear as dark spots on a fluorescent background. nih.govwordpress.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to help identify the compound. iitg.ac.in By spotting the reaction mixture alongside the starting materials and expected product, TLC allows for a visual assessment of the reaction's progress over time. wordpress.commsu.edu It can indicate the consumption of reactants and the formation of the desired product. msu.eduresearchgate.net For enhanced visualization, various staining reagents can be used, such as brilliant green, which has been applied for the detection of salicylanilide (B1680751). nih.gov

Table 1: TLC Parameters for Salicylanilide-Related Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 nih.govmdpi.com |

| Mobile Phase Example | Hexane/Ethyl acetate (3:1, v/v) nih.gov |

| Detection | UV light (254 nm) nih.govmdpi.com |

| Application | Purity assessment, reaction monitoring sigmaaldrich.commsu.edu |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex mixtures. nih.govnumberanalytics.com These techniques offer high sensitivity, selectivity, and the ability to provide structural information. saspublishers.comijsrtjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. humanjournals.commeasurlabs.com This technique is well-suited for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. In a typical LC-MS analysis, a C18 column is often used for separation. nih.gov The mobile phase might consist of a mixture of acetonitrile (B52724) and water with an additive like formic acid to improve ionization. nih.gov The mass spectrometer provides the molecular weight of the compound and, through tandem MS (MS/MS) experiments, can generate fragmentation patterns that are crucial for structural elucidation and confirmation. americanpharmaceuticalreview.com A method for the simultaneous determination of seven halogenated salicylanilides, including this compound, in cosmetics was developed using solid-phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, particularly for volatile or derivatized compounds. nih.gov As mentioned previously, this compound typically requires derivatization to a more volatile form before GC-MS analysis. mdpi.com Once separated by the gas chromatograph, the components enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the parent ion and its fragments. nih.gov GC-MS is widely used for the analysis of brominated flame retardants and their metabolites in various matrices. nih.gov

These hyphenated techniques are crucial for identifying and quantifying this compound in complex research samples, such as environmental or biological matrices, where numerous other compounds may be present. nih.govnih.gov

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Derivatization | Typical Application |

|---|---|---|---|

| LC-MS | Liquid-solid partitioning | Not usually required | Analysis of polar and non-volatile compounds in complex matrices. humanjournals.comrsc.org |

| GC-MS | Gas-solid/liquid partitioning | Often required (e.g., silylation) | Analysis of volatile derivatives in various samples. mdpi.comnih.gov |

Electrochemical Detection and Biosensing Approaches

Electrochemical methods offer alternative and often highly sensitive approaches for the detection and quantification of electroactive compounds like this compound.

Voltammetric Techniques for Redox Behavior

While specific voltammetric studies on this compound are not extensively detailed in the provided context, the electrochemical behavior of related salicylanilides, such as niclosamide (B1684120) (2',5-dichloro-4'-nitrosalicylanilide), has been investigated. uc.pt Techniques like cyclic, differential, and square wave voltammetry at a glassy carbon electrode have been used to study the reduction and oxidation mechanisms of these compounds. uc.pt Given the structural similarities, it is plausible that this compound, containing reducible and oxidizable functional groups, would also exhibit distinct electrochemical behavior that could be exploited for its detection and quantification. The redox properties are dependent on the molecular structure, and the presence of the bromo-substituent and the salicylanilide core would influence the potentials at which oxidation and reduction occur.

Sensor Development for Specific Detection in Research Contexts

The development of sensors and biosensors for the specific detection of salicylanilides is an area of active research. For instance, an electrochemical DNA-biosensor was used to investigate the interaction between niclosamide and DNA, suggesting that its toxicity may be related to this interaction after reductive activation. uc.pt This highlights the potential for developing biosensors that could detect DNA damage caused by certain salicylanilides.

More broadly, biosensors for related phenolic compounds like salicylic (B10762653) acid have been developed. nih.gov One such biosensor utilizes a bacterium, Acinetobacter sp. ADPWH_lux, which responds to free salicylic acid. nih.gov While this specific sensor is for salicylic acid, the principle of using biological recognition elements (like enzymes, antibodies, or microorganisms) coupled with a transducer could be adapted for this compound. acs.orgnih.gov The development of a specific sensor would likely involve identifying a biological component that interacts specifically with the this compound structure, which could then be integrated into a sensor platform to generate a measurable signal upon binding.

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices and remove interfering substances before analysis. nih.govuni.opole.pl The choice of method depends on the nature of the sample matrix (e.g., water, soil, biological tissue) and the analytical technique to be used. mdpi.com

For liquid samples, such as environmental water, Solid-Phase Extraction (SPE) is a commonly used and effective technique. mdpi.com In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte of interest, like this compound, is retained on the adsorbent while other matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent. For the analysis of halogenated salicylanilides in cosmetics, an amino (NH2) SPE cartridge was used for purification after initial extraction with dichloromethane (B109758). rsc.org For the analysis of anthelmintics, including salicylanilides, in environmental water, Oasis HLB cartridges have shown good recoveries. nih.gov

For solid or semi-solid samples, an initial extraction step is typically required. This can involve techniques like liquid-liquid extraction (LLE) or solid-liquid extraction (SLE). mdpi.com For example, in the synthesis of salicylanilides, liquid-liquid extraction with hexane and water was used to separate the product. uin-alauddin.ac.iduin-alauddin.ac.id For more complex solid matrices, methods like pressurized liquid extraction (PLE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be employed. nih.govacs.org The QuEChERS method, often used for pesticide residue analysis, has been adapted for the extraction of brominated flame retardants from food samples, using dispersive solid-phase extraction (d-SPE) for cleanup. acs.org

The goal of any sample preparation strategy is to obtain a clean, concentrated extract of this compound that is compatible with the subsequent analytical instrument, thereby ensuring accurate and reliable quantification. researchgate.net

Table 3: Common Sample Preparation Techniques for Salicylanilide Analysis

| Technique | Principle | Typical Matrix | Research Context/Example |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is eluted. mdpi.com | Water, Cosmetics rsc.orgnih.gov | Purification of halogenated salicylanilides from cosmetic creams and lotions. rsc.org |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. uin-alauddin.ac.id | Liquid reaction mixtures | Separation of synthesized salicylanilide from an aqueous phase using an organic solvent like hexane. uin-alauddin.ac.id |

| Dispersive SPE (d-SPE) | Sorbent is added directly to the sample extract for cleanup. acs.org | Food, Environmental solids | Cleanup step in the QuEChERS method for analyzing brominated flame retardants in pepper samples. acs.org |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used sample preparation technique that separates compounds from a mixture based on their physical and chemical properties. semanticscholar.org The process involves passing a liquid sample through a solid adsorbent material, known as the stationary phase, which is typically packed in a cartridge. semanticscholar.orgfrancis-press.com The analyte of interest, such as this compound, is either retained on the sorbent while impurities pass through (bind-elute mode) or the impurities are retained while the analyte passes through (interference removal mode). francis-press.com The choice of sorbent is critical and depends on the properties of the analyte and the sample matrix. researchgate.net Common sorbents include silica-based materials (e.g., C18), polymeric resins, and ion-exchange resins. semanticscholar.org

A specific and sensitive method for the simultaneous determination of seven halogenated salicylanilides, including this compound, in cosmetics was developed using SPE coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net In this research, cosmetic samples were first extracted using dichloromethane. The extract was then purified using an amino (NH2) solid-phase extraction cartridge. researchgate.net The selection of an appropriate SPE cartridge and subsequent elution solvents is fundamental to achieving high recovery rates and a clean extract, which is vital for sensitive chromatographic analysis. nih.gov This SPE-UPLC-MS/MS method was validated, demonstrating excellent performance in terms of linearity, detection limits, accuracy, and precision. researchgate.net The average recoveries for the targeted salicylanilides were between 83.9% and 107%, with relative standard deviations (RSDs) for intra-day and inter-day precision being below 7.0%. researchgate.net

| Parameter | Details |

|---|---|

| Extraction Technique | Solid-Phase Extraction (SPE) |

| Sample Pre-treatment | Extraction with Dichloromethane |

| SPE Cartridge | Amino (NH2) sorbent |

| Analytical Instrument | Ultra Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) |

| Separation Column | Waters UPLC™ HSS T3 (100 mm × 2.1 mm, 1.8 μm) |

| Detection | Electrospray ionization (ESI) in negative mode with multi-reaction monitoring (MRM) |

| Average Recovery | 83.9% - 107% |

| Intra-day Precision (RSD) | 2.9% - 6.5% |

| Inter-day Precision (RSD) | 4.9% - 7.0% |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction, also known as solvent extraction, is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comphenomenex.com The principle of LLE relies on the analyte partitioning between the two phases according to its partition coefficient (LogP). scioninstruments.com The choice of extraction solvent is paramount and is determined by the analyte's polarity and solubility characteristics. scioninstruments.comphenomenex.com To optimize the extraction of ionogenic compounds like the weakly acidic salicylanilides, the pH of the aqueous phase is often adjusted to suppress ionization and promote partitioning into the organic phase. scioninstruments.com

LLE has been successfully applied to the extraction of this compound and other halogenated salicylanilides from various cosmetic products. mdpi.com In a study analyzing seven different salicylanilides, the LLE solvent system was tailored to the specific cosmetic matrix to ensure efficient extraction. mdpi.com For instance, acetonitrile was effective for extracting the analytes from eye shadow and toner, while a mixture of hexane-saturated acetonitrile was required for the more complex matrix of lipstick. mdpi.com For shampoo samples, 4% formic acetonitrile was used, demonstrating the need for method adaptation based on sample composition. mdpi.com This approach highlights the versatility of LLE but also the necessity of careful method development for each matrix type to achieve satisfactory accuracy, with reported recoveries in the range of 70-110%. mdpi.com

| Cosmetic Matrix | Extraction Solvent System | Target Analytes Include |

|---|---|---|

| Eye Shadow | Acetonitrile | This compound (BSA) |

| Toner | Acetonitrile | |

| Lipstick | Hexane-Saturated Acetonitrile | |

| Shampoo | 4% Formic Acetonitrile |

Microextraction Techniques

In recent years, a strong focus on green analytical chemistry has driven the development of miniaturized extraction techniques that significantly reduce solvent consumption and waste generation. researchgate.netchromatographyonline.com These methods, known as microextraction techniques, are characterized by their use of very small volumes of extracting solvent, leading to high enrichment factors. nih.gov Prominent examples include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). nih.govnih.gov

Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technology where a fused silica fiber coated with a stationary phase is exposed to a sample or its headspace. sigmaaldrich.com Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. chromatographyonline.com The fiber is then transferred directly to the injection port of a gas or liquid chromatograph for thermal or solvent desorption and analysis. sigmaaldrich.com The choice of fiber coating (e.g., polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB)) is crucial for selective extraction. nih.gov

SPME has proven highly effective for the analysis of personal care products in complex matrices like hand sanitizers. nih.gov In such applications, headspace SPME is often preferred, where the fiber is exposed to the vapor phase above the sample, minimizing matrix effects. semanticscholar.orgnih.gov Optimization of parameters such as extraction temperature and time is critical to maximize analyte response. nih.gov Advanced research has also explored the use of novel sorbents, such as salicylanilide-based covalent organic frameworks (COFs), for SPME applications, potentially offering enhanced selectivity for related compounds. francis-press.com

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized LLE technique based on a ternary solvent system. mdpi.com The procedure involves the rapid injection of a mixture containing a small volume of an extraction solvent (typically a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) into the aqueous sample. chromatographyonline.comthermofisher.com This creates a cloudy solution consisting of fine microdroplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid analyte transfer. mdpi.comd-nb.info Following extraction, the phases are separated by centrifugation, and the sedimented organic phase containing the concentrated analyte is collected for analysis. chromatographyonline.com

The key parameters influencing DLLME efficiency include the choice and volume of both the extraction and disperser solvents, sample pH, and salt concentration. mdpi.com The technique is lauded for its simplicity, speed, low cost, and high enrichment factors. researchgate.net While specific applications for this compound are not widely documented, the principles of DLLME make it a highly promising technique for its determination in aqueous samples. Modern variations of DLLME utilize greener solvents, such as ionic liquids and deep eutectic solvents (DES), further reducing the environmental impact. d-nb.infomdpi.com

| Step | Description |

|---|---|

| 1. Sample Preparation | An aqueous sample containing the analyte is placed in a conical test tube. pH may be adjusted to optimize extraction. |

| 2. Solvent Mixture Preparation | A mixture of a water-immiscible extraction solvent (e.g., tetrachloroethylene) and a water-miscible disperser solvent (e.g., acetonitrile, methanol) is prepared. |

| 3. Injection and Dispersion | The solvent mixture is rapidly injected into the aqueous sample, forming a cloudy solution (emulsion). |

| 4. Phase Separation | The emulsion is centrifuged at high speed, causing the fine droplets of the extraction solvent to coalesce and sediment at the bottom of the tube. |

| 5. Analyte Collection | The sedimented organic phase is carefully collected using a microsyringe for subsequent chromatographic analysis. |

Structure Activity Relationship Sar Studies of 4 Bromosalicylanilide Analogues in Research Contexts

Systematic Modification of the Salicyl Moiety and Its Impact on Research Activity

Modifications to the salicyl portion of the salicylanilide (B1680751) scaffold have revealed its crucial role in the observed biological effects. Key areas of investigation have included the hydroxyl group and the substitution pattern of the salicylic (B10762653) ring.